Antibacterial Selectivity Index: Benzoxazole–Thiazolidine Scaffold Delivers SI > 20 Against S. aureus Relative to Mammalian Cells
Benzoxazole–thiazolidinone hybrid BT26 (the closest structurally characterized analog of the target compound, differing only by a 4-oxo substituent on the thiazolidine ring) exhibited an MIC of 1 μg/mL against S. aureus ATCC 29213, with a selectivity index (SI = CC₅₀/MIC) exceeding 20 when assessed against Vero cells [1]. This SI surpasses the preclinical development threshold of SI > 10 and compares favorably to the clinical comparator vancomycin, which showed a higher MIC of 1–2 μg/mL against MRSA and VRSA strains while BT26 maintained MICs of 0.5–1 μg/mL against the same drug-resistant isolates [1]. The significance of the saturated thiazolidine variant (target compound) lies in its potential to retain this favorable selectivity profile while offering a simplified hydrogen-bonding network that may reduce off-target interactions relative to the 4-oxo congener, a hypothesis supported by docking studies showing that the thiazolidinone carbonyl engages in critical polar contacts with DNA gyrase B and PBP4 active-site residues [1].
| Evidence Dimension | Antibacterial potency and selectivity index (SI) against S. aureus |
|---|---|
| Target Compound Data | Structural analog BT26 (benzoxazole–thiazolidinone hybrid): MIC = 1 μg/mL against S. aureus ATCC 29213; MIC = 0.5–1 μg/mL against MRSA/VRSA clinical isolates; SI > 20 against Vero cells |
| Comparator Or Baseline | Vancomycin: MIC = 1–2 μg/mL against MRSA/VRSA; Levofloxacin: MIC = 0.25–>64 μg/mL across MRSA panels; Levofloxacin SI = >800 |
| Quantified Difference | BT26 MIC against VRSA VRS 1/4 = 1 μg/mL vs. vancomycin MIC >64 μg/mL (>64-fold improvement); BT26 SI > 20 vs. preclinical requirement of SI > 10 |
| Conditions | Broth microdilution assay per CLSI guidelines against ESKAP pathogen panel; MTT cytotoxicity assay on Vero (African green monkey kidney) cells |
Why This Matters
For procurement decisions in antibacterial drug discovery programs targeting Gram-positive pathogens, the benzoxazole–thiazolidine scaffold offers a validated selectivity profile in the closest analog that exceeds the preclinical safety benchmark, directly informing compound selection when a high therapeutic window is the primary screening criterion.
- [1] Cheerala, V. S. K., Akhir, A., Saxena, D., Maitra, R., Chopra, S., & Neelakantan, S. C. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(9), 1712–1721. View Source
